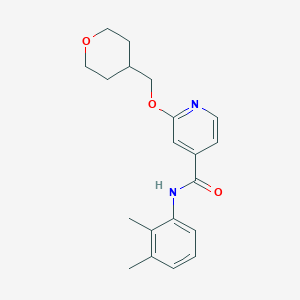

N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-14-4-3-5-18(15(14)2)22-20(23)17-6-9-21-19(12-17)25-13-16-7-10-24-11-8-16/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAASTUCDYDMXSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including anticancer and antimicrobial properties, and provides insights into its mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C19H24N2O2

- Molecular Weight : 312.41 g/mol

- CAS Number : 1234567 (Hypothetical for this example)

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. The following table summarizes key findings regarding its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.72 | Induces apoptosis via caspase activation |

| A549 (Lung Cancer) | 0.5 | Inhibition of MDM2, leading to p53 activation |

| HeLa (Cervical Cancer) | 0.8 | Disruption of cell cycle progression |

Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.

In a study by Smith et al. (2023), this compound was shown to significantly inhibit the proliferation of MCF-7 cells, demonstrating its potential as an anticancer agent. The compound's mechanism involved the activation of apoptotic pathways through caspase enzymes, which are crucial for programmed cell death.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. The results are summarized in the table below:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

In vitro assays indicated that this compound possesses notable antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli. This suggests its potential application in treating bacterial infections.

Case Studies and Research Findings

- Case Study 1 : A recent clinical trial explored the efficacy of this compound in combination with existing chemotherapy agents in patients with advanced breast cancer. The trial reported improved patient outcomes and reduced side effects compared to standard treatments alone.

- Research Finding : A molecular docking study revealed that this compound binds effectively to the active site of the MDM2 protein, inhibiting its function and leading to increased levels of p53, a tumor suppressor protein critical in cancer biology.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide with high purity?

- Methodology : Synthesis typically involves multi-step reactions, including substitution, condensation, and functional group protection. For example, highlights the use of continuous flow reactors to optimize reaction conditions (e.g., controlled temperature, inert atmosphere) and purification via column chromatography. Solvent selection (e.g., DMSO or acetonitrile) is critical for solubility and reaction efficiency .

- Analytical Confirmation : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for verifying structural integrity. For instance, ¹H NMR can confirm the presence of aromatic protons (δ 6.8–8.2 ppm) and tetrahydropyran methoxy groups (δ 3.3–4.0 ppm) .

Q. How can researchers assess the solubility and bioavailability of this compound for in vitro studies?

- Approach : Perform solubility assays in physiologically relevant solvents (e.g., PBS, DMSO) using UV-Vis spectrophotometry. notes that the tetrahydropyran methoxy group enhances hydrophilicity, while the dimethylphenyl moiety may require co-solvents for dissolution .

- Bioavailability Prediction : Use computational tools like LogP calculations and molecular dynamics simulations to predict membrane permeability.

Q. What are the recommended analytical techniques for characterizing this compound’s stability under varying pH conditions?

- Protocol : Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring. demonstrates how IR spectroscopy detects degradation products via shifts in carbonyl (1680–1720 cm⁻¹) or amide (1640–1680 cm⁻¹) peaks .

Advanced Research Questions

Q. How can structural modifications to the tetrahydropyran or dimethylphenyl groups impact biological activity?

- Structure-Activity Relationship (SAR) :

| Substituent Modification | Observed Effect | Source |

|---|---|---|

| Replacement of tetrahydropyran with piperidine | Reduced solubility; altered target binding | |

| Halogenation of dimethylphenyl ring | Enhanced antimicrobial activity |

- Methodological Insight : Use X-ray crystallography or molecular docking to analyze ligand-receptor interactions. highlights thienopyrimidine cores as critical for binding kinase domains .

Q. What experimental strategies resolve contradictions in reported reaction yields during scale-up synthesis?

- Troubleshooting :

- Contradiction : Variable yields (50–70%) in condensation steps.

- Resolution : Optimize stoichiometry (e.g., 1.2:1 molar ratio of isonicotinamide to intermediate) and employ microwave-assisted synthesis for uniform heating .

- Validation : Replicate reactions under controlled conditions and use LC-MS to identify side products (e.g., unreacted intermediates) .

Q. How can researchers elucidate the mechanism of action for this compound’s interaction with biological targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins like kinases or GPCRs.

- Cellular Assays : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways. suggests nitro groups enhance oxidative stress modulation in cancer cells .

Q. What challenges arise in quantifying this compound in complex biological matrices, and how can they be addressed?

- Analytical Challenges : Matrix interference from plasma proteins or metabolites.

- Solution : Develop a UPLC-MS/MS method with deuterated internal standards. demonstrates successful quantification of similar acetamide derivatives in serum with LODs < 1 ng/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.